2,3-Di-O-methyl-beta-L-arabinopyranose
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Overview
Description
2,3-Di-O-methyl-beta-L-arabinopyranose is a chemical compound with the molecular formula C7H14O5 It is a derivative of arabinose, a five-carbon sugar, where two hydroxyl groups at positions 2 and 3 are replaced by methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Di-O-methyl-beta-L-arabinopyranose typically involves the methylation of beta-L-arabinopyranose. The process begins with the protection of the hydroxyl groups, followed by selective methylation at the 2 and 3 positions. The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate. The final step involves deprotection to yield the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale methylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography could be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Di-O-methyl-beta-L-arabinopyranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halides or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce alcohols.
Scientific Research Applications
2,3-Di-O-methyl-beta-L-arabinopyranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its role in carbohydrate metabolism and its potential effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which 2,3-Di-O-methyl-beta-L-arabinopyranose exerts its effects involves its interaction with specific molecular targets and pathways. The methoxy groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate various biochemical pathways, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-O-methyl-beta-L-arabinopyranose
- 3-O-methyl-beta-L-arabinopyranose
- 2,3-Di-O-methyl-beta-D-arabinopyranose
Uniqueness
2,3-Di-O-methyl-beta-L-arabinopyranose is unique due to the presence of two methoxy groups at specific positions, which can significantly alter its chemical and biological properties compared to its analogs
Properties
CAS No. |
86117-12-6 |
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Molecular Formula |
C7H14O5 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
(2S,3R,4S,5S)-3,4-dimethoxyoxane-2,5-diol |
InChI |
InChI=1S/C7H14O5/c1-10-5-4(8)3-12-7(9)6(5)11-2/h4-9H,3H2,1-2H3/t4-,5-,6+,7-/m0/s1 |
InChI Key |
BAPQKKJFHFYDMJ-YTLHQDLWSA-N |
Isomeric SMILES |
CO[C@H]1[C@H](CO[C@@H]([C@@H]1OC)O)O |
Canonical SMILES |
COC1C(COC(C1OC)O)O |
Origin of Product |
United States |
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